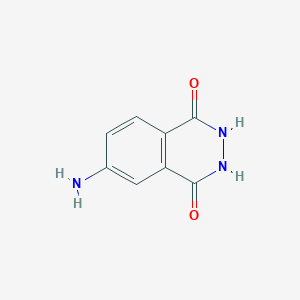

4-Aminophthalhydrazide

Descripción general

Descripción

Isoluminol, también conocido como 4-aminoftalhidrazida, es un compuesto quimioluminiscente que se utiliza ampliamente en diversos campos científicos. Es un derivado de la luminol y es conocido por su capacidad de emitir luz cuando se somete a una reacción química. Esta propiedad lo hace particularmente útil en química analítica, bioquímica y diagnóstica médica.

Mecanismo De Acción

La reacción quimioluminiscente del isoluminol implica la oxidación del compuesto, lo que lleva a la formación de un intermedio en estado excitado. Este intermedio luego vuelve al estado fundamental emitiendo un fotón de luz. La reacción suele ser catalizada por un agente oxidante, como el peróxido de hidrógeno, en presencia de un catalizador adecuado .

Análisis Bioquímico

Biochemical Properties

4-Aminophthalhydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its function as a chemiluminescent compound . It is used in chemiluminescence-based reactive oxygen species (ROS) assays in bone marrow neutrophils post-Yersinia pseudotuberculosis infection, and neutrophil ROS assays post-K. pneumonia exposure .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in its role as a chemiluminescent compound. It influences cell function by enabling the detection and study of reactive oxygen species (ROS), which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its chemiluminescent properties. It does not directly bind to biomolecules or influence enzyme activity. Instead, it serves as a tool for detecting and studying the presence and activity of reactive oxygen species .

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not participate in metabolic pathways or interact with enzymes or cofactors in the body.

Métodos De Preparación

La síntesis del isoluminol implica varios pasos:

Preparación de la diacetilftalil hidrazida: Este paso implica la reacción de la ftalil hidrazida con ácido acético y acetato de sodio, seguido de la adición de cloruro de acetilo. La mezcla se calienta entonces a 70°C durante 5 horas.

Preparación de la nitroso diacetilftalil hidrazida: Se añade nitrito de sodio a la solución obtenida en el primer paso, y se recicla ácido acético mediante destilación al vacío.

Preparación de la nitroso ftalil hidrazida: La diacetilftalil hidrazida nitrosada bruta se hace reaccionar con etanol e hidróxido de sodio en condiciones de reflujo.

Preparación de isoluminol: Se añade tiosulfato de sodio a la solución del paso anterior, y la mezcla se calienta a reflujo durante 3 horas.

Análisis de las reacciones químicas

El isoluminol experimenta diversas reacciones químicas, incluyendo:

Oxidación: El isoluminol puede oxidarse por agentes como el peróxido de hidrógeno, el ozono y los hipocloritos, dando como resultado la emisión de luz.

Reducción: También puede experimentar reacciones de reducción, aunque estas son menos comunes.

Aplicaciones en la investigación científica

El isoluminol se utiliza en una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo quimioluminiscente en diversas técnicas analíticas, incluyendo la cromatografía líquida de alta resolución (HPLC) y la electroforesis capilar.

Biología: El isoluminol se utiliza para monitorizar las especies reactivas de oxígeno (ROS) en las células vivas, proporcionando información valiosa sobre la función y el rendimiento de las células.

Medicina: Se utiliza en inmunoensayos y otras pruebas diagnósticas debido a su alta sensibilidad y especificidad.

Industria: El isoluminol se utiliza en la monitorización ambiental, las pruebas de seguridad alimentaria y el análisis farmacéutico

Análisis De Reacciones Químicas

Isoluminol undergoes various chemical reactions, including:

Oxidation: Isoluminol can be oxidized by agents such as hydrogen peroxide, ozone, and hypochlorites, resulting in the emission of light.

Reduction: It can also undergo reduction reactions, although these are less common.

Aplicaciones Científicas De Investigación

Isoluminol is used in a wide range of scientific research applications:

Chemistry: It is used as a chemiluminescent reagent in various analytical techniques, including high-performance liquid chromatography (HPLC) and capillary electrophoresis.

Biology: Isoluminol is used to monitor reactive oxygen species (ROS) in living cells, providing valuable information on cell function and performance.

Medicine: It is used in immunoassays and other diagnostic tests due to its high sensitivity and specificity.

Industry: Isoluminol is used in environmental monitoring, food safety testing, and pharmaceutical analysis

Comparación Con Compuestos Similares

El isoluminol es similar a la luminol, otro compuesto quimioluminiscente. El isoluminol es más hidrofílico y tiene un rendimiento cuántico de luminiscencia más alto. Otros compuestos similares incluyen:

Luminol: Conocido por su uso en ciencias forenses para detectar rastros de sangre.

Ésteres de acridinio: Utilizados en inmunoensayos quimioluminiscentes.

Dioxetanos: Utilizados en diversos ensayos luminiscentes

Las propiedades únicas del isoluminol, como su alta sensibilidad y especificidad, lo convierten en una herramienta valiosa en la investigación científica y las aplicaciones industriales.

Propiedades

IUPAC Name |

6-amino-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDPLKWXRLNSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958029 | |

| Record name | 6-Aminophthalazine-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-14-2 | |

| Record name | Isoluminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3682-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminophthalazine-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophthalhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLUMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ID1912ANA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-APH useful for studying enzyme activity?

A1: 4-APH is particularly useful for visualizing the activity of enzymes like aminopeptidase and γ-glutamyl transpeptidase. When freshly diazotized, 4-APH acts as a coupling agent in enzymatic reactions. When specific substrates are used, the reaction produces azo dyes that are readily osmiophilic, meaning they readily bind to osmium tetroxide []. This property makes these azo dyes visible under electron microscopy. Notably, using 4-APH results in a distinct membranous distribution of the azo dye, indicating the location of enzymatic activity. This membranous localization is attributed to the lipophobic nature of the azo dyes formed with 4-APH, contrasting with the droplet distribution observed with previous methods [].

Q2: How does the structure of 4-APH relate to its inhibitory activity?

A2: 4-APH has been identified as a potential inhibitor of tRNA-guanine transglycosylase (TGT), an enzyme essential for bacterial pathogenicity []. Structural studies using X-ray crystallography have provided insights into how 4-APH interacts with its target. The crystal structure of 4-Aminophthalhydrazide in complex with Zymomonas mobilis TGT showed an inhibition constant in the low micromolar range []. This structural information serves as a basis for further modification of 4-APH to design more potent and specific inhibitors of TGT, paving the way for developing new drugs against shigellosis [].

Q3: Can 4-APH be used in analytical chemistry, and if so, how?

A3: Yes, 4-APH exhibits chemiluminescence in the presence of hydrogen peroxide and a catalyst like copper. This property is exploited to determine trace amounts of copper in biological samples like blood serum [, ]. The intensity of the chemiluminescence is directly proportional to the concentration of copper, allowing for quantitative analysis. This method offers high sensitivity, enabling the determination of copper at concentrations as low as 0.003 micrograms in 1 ml of blood serum [].

Q4: Are there any known alternatives to 4-APH in MALDI MS Imaging?

A4: While 4-APH has been explored as a potential matrix in MALDI MS Imaging, research suggests that its isomer, 3-Aminophthalhydrazide (3-APH, also known as luminol), exhibits superior performance []. Studies have demonstrated that 3-APH provides higher sensitivity, broader molecular coverage, and lower background noise compared to 4-APH and other commonly used MALDI matrixes []. This makes 3-APH a more suitable choice for applications requiring the detection and imaging of a wide range of metabolites in various biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.